3-Ethoxycyclohexane-1-sulfonyl chloride
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Overview
Description
3-Ethoxycyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclohexane ring The ethoxy group (-OCH2CH3) is attached to the third carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycyclohexane-1-sulfonyl chloride typically involves the reaction of 3-ethoxycyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows: [ \text{3-Ethoxycyclohexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The reaction mixture is typically subjected to distillation under reduced pressure to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Hydrazides: Formed by the reaction with hydrazine.
Scientific Research Applications
3-Ethoxycyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclohexane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
3-Methoxycyclohexane-1-sulfonyl chloride: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Benzene-1-sulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications compared to aliphatic sulfonyl chlorides.
Uniqueness
3-Ethoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This makes it a valuable reagent in organic synthesis and various applications in chemistry and industry.
Properties
Molecular Formula |
C8H15ClO3S |
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Molecular Weight |
226.72 g/mol |
IUPAC Name |
3-ethoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
PLVVOEYZKRWMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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